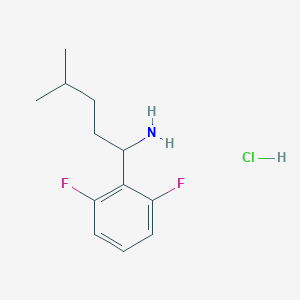

1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride

Descripción general

Descripción

1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, commonly referred to as DFPMA hydrochloride, is an organic compound belonging to the class of amines. It is a white solid that is soluble in water and other polar solvents. DFPMA hydrochloride has been studied for its use in a variety of scientific research applications, such as in the study of biochemical and physiological effects, due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride plays a crucial role in synthetic chemistry, particularly in the formation of complexes and the study of their structures. Research has shown that aromatic NH and OH proton donors can form 1:1 and 1:2 complexes with aliphatic amines, revealing insights into hydrogen bond dynamics and ionic structure formation in aprotic solvents. These findings were supported by IR and UV spectral analysis, demonstrating the equilibrium between free molecules and complexes, with some configurations showing the formation of NHN+ homoconjugated cations (Castaneda, Denisov, & Schreiber, 2001).

Organic Synthesis

In organic synthesis, derivatives of 1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride serve as important intermediates. For instance, the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol demonstrated chemoselective addition to the C=O bond, showcasing the compound's utility in creating complex organic molecules. This process was thoroughly characterized using X-ray crystallography, NMR spectroscopy, and mass spectrometry, highlighting its potential in the development of new chemical entities (Sun, Kong, Du, Zhang, Guo, & Zhe, 2018).

Anticancer Research

The compound's derivatives have been evaluated for their anticancer properties. Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized through reactions involving derivatives of 1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, showed significant cytotoxic activity against various human tumor cell lines. These complexes presented a new avenue for anticancer drug development, with specific configurations exhibiting enhanced cytotoxicity compared to established chemotherapy agents (Basu Baul, Basu, Vos, & Linden, 2009).

Photophysical Properties

Compounds derived from 1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride have been investigated for their unique photophysical properties, with potential applications in organic electronics. Novel arylamines functionalized with 2,4-difluorophenyl groups were synthesized and utilized as hole-transporting layers in organic light-emitting devices (OLEDs). These materials demonstrated improved efficiency and luminance in device configurations, attributed to the electron-withdrawing fluorinated substituents that balanced injected carriers in OLEDs (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N.ClH/c1-8(2)6-7-11(15)12-9(13)4-3-5-10(12)14;/h3-5,8,11H,6-7,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBDNSZQZQHTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

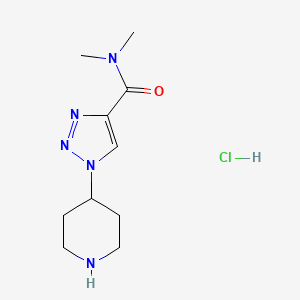

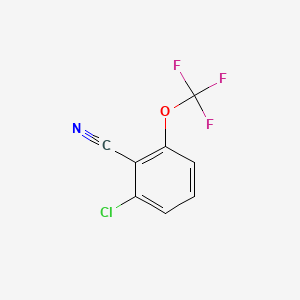

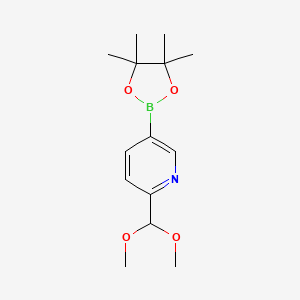

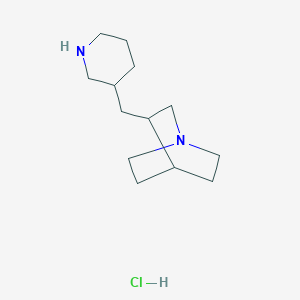

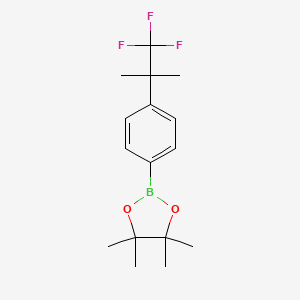

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)

![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)

![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)